(R)-(-)-Mepivacaine Hydrochloride
Overview
Description
®-(-)-Mepivacaine Hydrochloride is a local anesthetic belonging to the amino amide group. It is commonly used in medical procedures to induce local anesthesia by blocking nerve impulses. The compound is known for its rapid onset and intermediate duration of action, making it suitable for various surgical and dental procedures.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-(-)-Mepivacaine Hydrochloride typically involves the reaction of 1-methyl-2-piperidone with 2,6-dimethylaniline in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods: Industrial production of ®-(-)-Mepivacaine Hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to maintain consistency and quality. The final product is subjected to rigorous quality control measures to ensure it meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions: ®-(-)-Mepivacaine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like chlorine or bromine can be used under controlled conditions.
Major Products Formed:
Oxidation: N-oxides of ®-(-)-Mepivacaine.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives of ®-(-)-Mepivacaine.
Scientific Research Applications
®-(-)-Mepivacaine Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of local anesthetics.
Biology: Employed in studies involving nerve impulse transmission and pain management.
Medicine: Extensively used in clinical settings for local anesthesia in surgeries and dental procedures.
Industry: Utilized in the formulation of various pharmaceutical products.
Mechanism of Action
®-(-)-Mepivacaine Hydrochloride exerts its effects by blocking sodium channels in nerve cells. This inhibition prevents the initiation and propagation of nerve impulses, leading to a loss of sensation in the targeted area. The compound binds to the intracellular portion of the sodium channel, stabilizing the inactive state and preventing depolarization.
Comparison with Similar Compounds
Lidocaine: Another amino amide local anesthetic with a similar mechanism of action but a shorter duration.
Bupivacaine: Known for its longer duration of action compared to ®-(-)-Mepivacaine.
Ropivacaine: Similar in structure but with a different pharmacokinetic profile.
Uniqueness: ®-(-)-Mepivacaine Hydrochloride is unique due to its rapid onset and intermediate duration, making it versatile for various medical applications. Its stereochemistry also contributes to its specific pharmacological properties, distinguishing it from other local anesthetics.
Properties
IUPAC Name |
(2R)-N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O.ClH/c1-11-7-6-8-12(2)14(11)16-15(18)13-9-4-5-10-17(13)3;/h6-8,13H,4-5,9-10H2,1-3H3,(H,16,18);1H/t13-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RETIMRUQNCDCQB-BTQNPOSSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2CCCCN2C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)NC(=O)[C@H]2CCCCN2C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80692886 | |
Record name | (2R)-N-(2,6-Dimethylphenyl)-1-methylpiperidine-2-carboxamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80692886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34333-72-7 | |
Record name | Mepivacaine hydrochloride, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034333727 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2R)-N-(2,6-Dimethylphenyl)-1-methylpiperidine-2-carboxamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80692886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MEPIVACAINE HYDROCHLORIDE, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8HNB3U6UWG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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